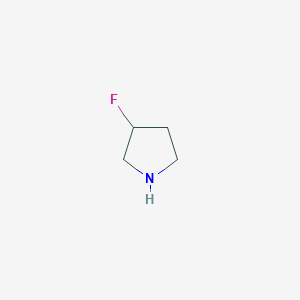

3-Fluoropyrrolidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDGNGVFPQRJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116574-74-4 | |

| Record name | 3-Fluoropyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116574-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Guide: (R)-3-Fluoropyrrolidine Hydrochloride

CAS Number: 136725-55-8

This technical guide provides a comprehensive overview of (R)-3-Fluoropyrrolidine hydrochloride, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis applications, and its role in the development of targeted therapeutics.

Chemical and Physical Properties

(R)-3-Fluoropyrrolidine hydrochloride is a chiral fluorinated pyrrolidine derivative. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules that incorporate this moiety, often leading to improved metabolic stability, binding affinity, and bioavailability.

| Property | Value | Reference(s) |

| CAS Number | 136725-55-8 | |

| Molecular Formula | C₄H₉ClFN | |

| Molecular Weight | 125.57 g/mol | |

| Appearance | White to off-white or pale pink solid (crystals or powder) | [1] |

| Melting Point | 179-186 °C | |

| Optical Rotation | [α]20/D -8.0°, c = 4 in methanol | |

| Purity | ≥97% | [2] |

| Solubility | Soluble in DMSO (100 mg/mL) | [3] |

| InChI Key | LENYOXXELREKGZ-PGMHMLKASA-N | |

| SMILES | Cl.F[C@@H]1CCNC1 |

Spectroscopic Data

-

¹H NMR Spectrum: The proton NMR spectrum is consistent with the chemical structure of (R)-3-Fluoropyrrolidine hydrochloride.[4]

-

FT-IR Spectrum: Infrared spectroscopy data is available and can be used for structural confirmation.[5]

-

Mass Spectrum: Mass spectrometry data is available for the confirmation of the molecular weight and fragmentation pattern.

Applications in Drug Discovery and Materials Science

(R)-3-Fluoropyrrolidine hydrochloride is a versatile intermediate primarily used in the synthesis of small molecule inhibitors targeting key enzymes in various disease pathways. Its chiral nature and fluorine substitution make it a valuable component in designing selective and potent drug candidates.

Aurora Kinase Inhibitors

This compound is a crucial building block in the synthesis of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis and are frequently overexpressed in various cancers.[6] Inhibitors of these kinases are being actively investigated as anti-cancer therapeutics.

Phosphodiesterase 10A (PDE10A) Inhibitors

(R)-3-Fluoropyrrolidine hydrochloride is utilized in the preparation of pyrazolopyrimidine derivatives as potent and selective PDE10A inhibitors. PDE10A is highly expressed in the striatum of the brain and is involved in the regulation of cyclic nucleotide signaling.[7] Consequently, PDE10A inhibitors are being explored for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[1]

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

This fluorinated pyrrolidine is also a precursor for the synthesis of DPP-4 inhibitors.[3] DPP-4 is a therapeutic target for type 2 diabetes as it is the enzyme responsible for the degradation of incretin hormones like GLP-1, which play a key role in glucose homeostasis.[8]

Advanced Materials

Beyond pharmaceuticals, (R)-3-Fluoropyrrolidine hydrochloride serves as a precursor in the synthesis of ionic liquids and enantiomorphic perovskite ferroelectrics, highlighting its utility in materials science research.[1]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of an imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor, illustrating the use of (R)-3-Fluoropyrrolidine hydrochloride. This protocol is based on synthetic strategies reported in the literature.[6]

Synthesis of an Imidazo[1,2-a]pyrazine Intermediate

Caption: A generalized workflow for the multi-step synthesis of an Aurora kinase inhibitor.

Detailed Methodology:

-

Step 1: Synthesis of the monosubstituted pyrazine. To a solution of 2,6-dichloropyrazine in a suitable solvent such as N-methyl-2-pyrrolidone (NMP), an amino-alcohol and a non-nucleophilic base like diisopropylethylamine (DIPEA) are added. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution, yielding the monosubstituted pyrazine intermediate.

-

Step 2: Formation of the imidazo[1,2-a]pyrazine core. The intermediate from Step 1 is then reacted with a reagent like chloroacetone in the presence of a base such as sodium bicarbonate in a solvent like ethanol. The mixture is heated to induce cyclization, forming the core imidazo[1,2-a]pyrazine structure.

-

Step 3: Coupling with (R)-3-Fluoropyrrolidine hydrochloride. The chlorinated imidazo[1,2-a]pyrazine core is dissolved in a high-boiling point solvent like NMP. (R)-3-Fluoropyrrolidine hydrochloride and a base such as DIPEA are added to the mixture. The reaction is heated to drive the final nucleophilic aromatic substitution, affording the desired Aurora kinase inhibitor.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to yield the highly pure compound.

Signaling Pathways

Aurora Kinase Signaling Pathway

Aurora kinases are essential for cell cycle progression, particularly during mitosis. They are involved in centrosome maturation, spindle assembly, and chromosome segregation. Overexpression of Aurora kinases can lead to genomic instability, a hallmark of cancer.

Caption: Role of Aurora kinases in mitosis and the point of intervention for inhibitors.

PDE10A Signaling Pathway

PDE10A regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in medium spiny neurons of the striatum. By hydrolyzing these second messengers, PDE10A modulates downstream signaling cascades, including the protein kinase A (PKA) pathway, which is crucial for neuronal function.

Caption: PDE10A's role in cAMP degradation and the mechanism of its inhibitors.

DPP-4 Signaling Pathway in Glucose Homeostasis

DPP-4 is a key regulator of incretin hormones, GLP-1 and GIP. These hormones are released after a meal and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. DPP-4 rapidly inactivates incretins, thus terminating their insulinotropic effects.

Caption: The role of DPP-4 in inactivating incretins and how its inhibition promotes glucose control.

Safety and Handling

(R)-3-Fluoropyrrolidine hydrochloride is classified as an irritant and is harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhalation.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

(R)-3-Fluoropyrrolidine hydrochloride is a high-value chiral building block with significant applications in the development of targeted therapies for a range of diseases, including cancer, neurological disorders, and type 2 diabetes. Its unique structural features continue to make it an attractive component for medicinal chemists aiming to optimize the potency, selectivity, and pharmacokinetic properties of novel drug candidates. This guide provides a foundational understanding of its properties and applications to aid researchers in their drug discovery and development endeavors.

References

- 1. Discovery of pyrazolopyrimidine phosphodiesterase 10A inhibitors for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in the design, discovery, and optimization of aurora kinase inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aurora kinase inhibitors based on the imidazo[1,2-a]pyrazine core: fluorine and deuterium incorporation improve oral absorption and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of novel classes of PDE10A inhibitors - 1H-1,3-benzodiazoles and imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oatext.com [oatext.com]

- 8. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-3-Fluoropyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing (S)-3-Fluoropyrrolidine hydrochloride, a valuable chiral building block in medicinal chemistry and drug development. The document details the key starting materials, experimental protocols, and quantitative data to support the practical application of these synthetic methods.

Introduction

(S)-3-Fluoropyrrolidine hydrochloride is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The introduction of a fluorine atom into the pyrrolidine ring can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. This guide focuses on the most common and efficient synthetic pathways to obtain this compound with high enantiomeric purity.

Synthetic Pathways and Starting Materials

The most prevalent and well-documented method for the synthesis of (S)-3-Fluoropyrrolidine hydrochloride commences with the readily available chiral precursor, (S)-1-Boc-3-hydroxypyrrolidine. An alternative, though less detailed in the literature, route begins with the natural amino acid, L-hydroxyproline.

Route 1: From (S)-1-Boc-3-hydroxypyrrolidine

This two-step synthesis is the most direct and widely employed method. It involves the fluorination of the hydroxyl group of (S)-1-Boc-3-hydroxypyrrolidine, followed by the deprotection of the Boc (tert-butoxycarbonyl) group and subsequent salt formation.

Logical Workflow for Synthesis from (S)-1-Boc-3-hydroxypyrrolidine

Caption: Synthetic workflow from (S)-1-Boc-3-hydroxypyrrolidine.

Route 2: From L-Hydroxyproline

This pathway utilizes a chiral pool starting material and involves a multi-step sequence, including decarboxylation, N-protection, activation of the hydroxyl group, and nucleophilic substitution with a fluoride source, followed by deprotection. While starting from a cheaper raw material, this route is more complex.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthetic route starting from (S)-1-Boc-3-hydroxypyrrolidine.

| Step | Starting Material | Product | Reagents | Typical Yield | Purity | Optical Purity |

| 1. Fluorination | (S)-1-Boc-3-hydroxypyrrolidine | (S)-tert-Butyl this compound-1-carboxylate | Diethylaminosulfur trifluoride (DAST) | ~78% (representative)[1] | >95% | >99% ee |

| 2. Deprotection | (S)-tert-Butyl this compound-1-carboxylate | (S)-3-Fluoropyrrolidine hydrochloride | 4M HCl in Dioxane | >95%[2][3] | >99.5%[4] | >99.95% a/a[4] |

Experimental Protocols

Route 1: Synthesis from (S)-1-Boc-3-hydroxypyrrolidine

Step 1: Fluorination of (S)-1-Boc-3-hydroxypyrrolidine

This procedure is a representative method for the fluorination of an alcohol using diethylaminosulfur trifluoride (DAST).

Materials:

-

(S)-1-Boc-3-hydroxypyrrolidine

-

Diethylaminosulfur trifluoride (DAST)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (EtOAc) for chromatography

Procedure:

-

Dissolve (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.5-2.0 eq) to the stirred solution.

-

Allow the reaction mixture to stir at -78 °C for 1 hour and then let it warm to room temperature, stirring for an additional 12-16 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of methanol.[1]

-

Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[1]

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield (S)-tert-butyl this compound-1-carboxylate. A representative yield for this type of reaction is approximately 78%.[1]

Step 2: Deprotection of (S)-tert-Butyl this compound-1-carboxylate

This protocol describes the removal of the Boc protecting group using hydrochloric acid in dioxane.

Materials:

-

(S)-tert-Butyl this compound-1-carboxylate

-

4M Hydrochloric acid (HCl) in 1,4-dioxane

-

1,4-Dioxane, anhydrous

Procedure:

-

Dissolve (S)-tert-butyl this compound-1-carboxylate (1.0 eq) in anhydrous 1,4-dioxane.

-

Add a solution of 4M HCl in 1,4-dioxane (2.5-3.0 eq) to the mixture at room temperature.[5]

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate is often observed.[5]

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Upon completion, remove the solvent and excess HCl under reduced pressure to obtain the crude (S)-3-Fluoropyrrolidine hydrochloride as a solid.

-

The product can be further purified by trituration with diethyl ether or recrystallization if necessary. This deprotection typically proceeds in high yield (>95%).[2][3]

Safety Considerations

-

Diethylaminosulfur trifluoride (DAST) is a hazardous reagent that is sensitive to moisture and can decompose violently at elevated temperatures. It should be handled with extreme care in a well-ventilated fume hood by trained personnel.

-

Hydrochloric acid is corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

All reactions should be performed under an inert atmosphere where specified.

This guide provides a foundational understanding of the synthesis of (S)-3-Fluoropyrrolidine hydrochloride. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols to their specific laboratory conditions and scale.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. Boc Deprotection - HCl [commonorganicchemistry.com]

Navigating the Nuances of 3-Fluoropyrrolidine Free Base: A Technical Guide to Stability and Storage

For researchers, scientists, and drug development professionals, understanding the stability and proper storage of reactive chemical intermediates is paramount to ensuring experimental reproducibility and the integrity of synthesized molecules. This in-depth technical guide addresses the stability and storage of 3-Fluoropyrrolidine free base, a key building block in the development of novel therapeutics.

While specific quantitative stability data for this compound free base is not extensively documented in publicly available literature, this guide synthesizes information from safety data sheets (SDS) of the compound and its hydrochloride salt, alongside general principles of organic chemistry, to provide a comprehensive overview of its handling and storage.

Core Stability Profile

This compound, in its free base form, is a cyclic amine. The presence of the basic nitrogen atom makes the compound susceptible to certain degradation pathways, particularly oxidation and reactions with acids. The fluorine substituent on the pyrrolidine ring can influence the molecule's electronic properties and conformational stability.

The product is generally considered chemically stable under standard ambient conditions (room temperature) when stored appropriately. However, several factors can compromise its integrity over time.

Inferred Instability Factors:

-

Oxidation: Like many amines, the free base is susceptible to air oxidation. This can lead to the formation of various oxidation products, potentially including N-oxides and other degradation impurities.

-

Hygroscopicity: The compound is likely to be hygroscopic, readily absorbing moisture from the atmosphere. The presence of water can facilitate degradation pathways and may impact its physical state and ease of handling.

-

Reaction with Acids: As a base, it will react exothermically with acids to form salts. While this is an intended reaction in many synthetic procedures, unintended contact with acidic materials during storage can lead to product degradation or contamination.

-

Heat and Light: Elevated temperatures can accelerate the rate of degradation. While specific photostability data is unavailable, it is prudent to protect the compound from light to prevent potential photolytic degradation.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound free base, the following storage and handling procedures are recommended based on information for the hydrochloride salt and general chemical safety guidelines.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. Refrigeration (2-8 °C) is advisable. | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Keep container tightly closed. | To prevent ingress of air and moisture. |

| Location | Store in a dry and well-ventilated place. | To mitigate issues with hygroscopicity and ensure a safe storage environment. |

| Incompatibilities | Avoid strong oxidizing agents and strong acids. | To prevent vigorous and potentially hazardous reactions that would degrade the compound. |

| Handling | Handle in a well-ventilated area or in a fume hood. Use personal protective equipment (gloves, safety glasses). | To avoid inhalation of vapors and skin contact. |

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound free base to maintain its stability.

Caption: Recommended workflow for handling and storage of this compound free base.

Potential Degradation Pathways

While specific degradation pathways for this compound free base have not been detailed in the literature, based on the chemistry of cyclic amines, potential degradation could involve:

-

Oxidative C-N bond cleavage: Leading to ring-opening and the formation of various smaller, oxidized fragments.

-

Dehydrogenation: Formation of the corresponding enamine or other unsaturated derivatives.

-

N-Oxidation: Formation of the N-oxide, a common metabolic and degradation product of tertiary amines.

Identifying and characterizing these potential degradants would require specific stability studies employing techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Experimental Protocols for Stability Assessment

For researchers wishing to conduct their own stability assessment of this compound free base, a forced degradation study would be an appropriate starting point. A general outline for such a study is provided below.

Objective: To identify potential degradation products and sensitive conditions for this compound free base.

Methodology:

-

Sample Preparation: Prepare solutions of this compound free base in appropriate solvents (e.g., acetonitrile, water).

-

Stress Conditions: Expose the solutions to a range of stress conditions in parallel:

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Basic: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 60 °C in the dark for 48 hours.

-

Photolytic: Exposure to UV light (e.g., 254 nm) at room temperature for 24 hours.

-

-

Time Points: Sample at initial, intermediate, and final time points.

-

Analysis: Analyze the stressed samples against a control sample (stored at 2-8 °C in the dark) using a stability-indicating HPLC method.

-

Column: A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate) to ensure good peak shape.

-

Detection: UV detection (if the molecule or its degradants have a chromophore) and, ideally, mass spectrometry (LC-MS) for peak identification and structural elucidation of any degradation products.

-

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks would indicate degradation. The mass-to-charge ratio of the new peaks from the MS data can be used to propose structures for the degradation products.

This in-depth guide provides a framework for the safe handling, storage, and stability assessment of this compound free base. By adhering to these principles, researchers can ensure the quality and reliability of this important chemical building block in their drug discovery and development endeavors.

An In-depth Technical Guide to the NMR Spectra Interpretation of 3-Fluoropyrrolidine

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated heterocyclic compounds, a thorough understanding of their spectroscopic properties is paramount. 3-Fluoropyrrolidine, a key building block in medicinal chemistry, presents a unique set of challenges and insights in its Nuclear Magnetic Resonance (NMR) spectra due to the presence of the highly sensitive ¹⁹F nucleus. This guide provides a detailed interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, complete with data tables, experimental protocols, and visualizations to aid in structural elucidation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by complex splitting patterns arising from both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings. The chemical shifts are influenced by the electronegativity of the fluorine and nitrogen atoms. The data presented below is based on typical values for fluorinated alkanes and data reported for the hydrochloride salt of (S)-3-fluoropyrrolidine.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 4.8 - 5.3 | dtm | JH-F ≈ 50-55 Hz (geminal), JH3-H2 ≈ 4-8 Hz, JH3-H4 ≈ 4-8 Hz |

| H-2, H-5 | 2.8 - 3.5 | m | - |

| H-4 | 1.9 - 2.4 | m | - |

| N-H | 1.5 - 2.5 | br s | - |

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent, concentration, and whether the compound is in its free base or salt form. The multiplicity of H-3 is described as a doublet of triplets of multiplets (dtm) due to the large geminal coupling with fluorine and smaller vicinal couplings with the protons on C-2 and C-4. The signals for H-2, H-4, and H-5 are complex multiplets due to overlapping signals and second-order effects.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is significantly influenced by the C-F bond, leading to large one-bond and smaller multi-bond coupling constants. The carbon directly attached to the fluorine atom (C-3) will exhibit a large splitting, which is a characteristic feature.

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C-3 | 88 - 94 | d | ¹JC-F ≈ 170-200 Hz |

| C-2, C-5 | 48 - 55 | d | ²JC-F ≈ 15-25 Hz |

| C-4 | 30 - 36 | d | ²JC-F ≈ 15-25 Hz |

Note: The chemical shifts are referenced to a standard (e.g., TMS). The one-bond carbon-fluorine coupling constant (¹JC-F) is typically very large. The two-bond couplings (²JC-F) to the adjacent carbons are also significant and observable.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom. Due to its high sensitivity and 100% natural abundance, ¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ¹⁹F | -170 to -180 | m | JF-H3 ≈ 50-55 Hz, JF-H2 ≈ 15-25 Hz, JF-H4 ≈ 15-25 Hz |

Note: ¹⁹F chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm). The fluorine signal will be a complex multiplet due to couplings with the geminal proton (H-3) and the vicinal protons (H-2 and H-4).

Signaling Pathways and Experimental Workflows

To visualize the relationships between the nuclei and the experimental process, the following diagrams are provided.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound (or its salt).

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent will affect the chemical shifts, particularly of the N-H proton.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

-

Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

-

Spectral Width: ~12-16 ppm.

-

Number of Scans: 16-64 scans, depending on the concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): ~3-4 seconds.

-

Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is commonly used as an internal reference.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled one-pulse sequence (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: ~200-220 ppm.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): ~1-2 seconds.

-

Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for referencing.

¹⁹F NMR Spectroscopy:

-

Pulse Program: A proton-decoupled one-pulse sequence with inverse-gated decoupling (e.g., zgig on Bruker instruments) can be used to obtain quantitative spectra without the nuclear Overhauser effect (NOE). For routine spectra, a standard proton-decoupled sequence is sufficient.

-

Spectral Width: A wider spectral width of ~250-300 ppm is necessary to encompass the broad range of ¹⁹F chemical shifts.

-

Number of Scans: 64-256 scans.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): ~1 second.

-

Referencing: An external reference of CFCl₃ (δ = 0 ppm) or an internal reference of a known fluorinated compound can be used.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C and ¹⁹F spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectra and apply an automatic baseline correction.

-

Calibration: Calibrate the chemical shift axis using the appropriate reference signal.

-

Analysis: Integrate the signals in the ¹H spectrum and identify the chemical shifts and coupling constants for all spectra.

By following this comprehensive guide, researchers can confidently acquire and interpret the NMR spectra of this compound and its derivatives, facilitating the unambiguous characterization of these important synthetic intermediates.

3-Fluoropyrrolidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropyrrolidine is a fluorinated heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug development. The introduction of a fluorine atom into the pyrrolidine ring imparts unique physicochemical properties, such as altered basicity, lipophilicity, and metabolic stability, which can profoundly influence the pharmacokinetic and pharmacodynamic profile of drug candidates. This guide provides an in-depth overview of the physical and chemical properties of this compound, its synthesis and purification, and its applications, particularly as a key building block in the development of therapeutic agents. The compound is frequently used in its hydrochloride salt form to improve handling and solubility.

Physical and Chemical Properties

The physical and chemical properties of this compound and its hydrochloride salt are summarized in the tables below. These properties are crucial for its application in chemical synthesis and drug design.

Physical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride | Citations |

| Molecular Formula | C₄H₈FN | C₄H₉ClFN | [1][2] |

| Molecular Weight | 89.11 g/mol | 125.57 g/mol | [1][2] |

| Appearance | Not specified (likely a liquid) | White to brown or pale pink crystalline powder | [3] |

| Boiling Point | 91.0 ± 33.0 °C at 760 mmHg | Not applicable | |

| Melting Point | Not applicable | 178.0 - 187.0 °C | [3] |

| Density | 1.0 ± 0.1 g/cm³ | Not available | |

| Solubility | Not specified | ≥ 2.5 mg/mL in water | [4] |

| Vapour Pressure | 54.9 ± 0.2 mmHg at 25°C | Not applicable | |

| Refractive Index | 1.413 | Not applicable |

Chemical Properties and Reactivity of this compound and its Hydrochloride Salt

| Property | Value/Description | Citations |

| pKa | Not experimentally determined for this compound. For the related compound 3,3-difluoropyrrolidine, the basic pKa is 7.5. | [4] |

| LogP (Octanol-Water Partition Coefficient) | 0.09 (for free base) | |

| Stability | The hydrochloride salt is air sensitive and hygroscopic. | [3] |

| Reactivity | The secondary amine is a nucleophile and can undergo reactions such as alkylation, acylation, and arylation. It serves as a key building block for the synthesis of more complex molecules. | [3] |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides, nitrogen oxides, hydrogen chloride gas, and hydrogen fluoride. |

Experimental Protocols

General Synthesis of (R)-3-Fluoropyrrolidine from (S)-N-Boc-3-hydroxypyrrolidine

A common route for the synthesis of enantiomerically pure this compound involves the fluorination of a protected 3-hydroxypyrrolidine precursor, followed by deprotection. The following is a generalized protocol based on established chemical transformations.

Step 1: Fluorination of (S)-N-Boc-3-hydroxypyrrolidine

-

Dissolve (S)-N-Boc-3-hydroxypyrrolidine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature, typically between -78 °C and 0 °C.

-

Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, to the stirred solution. The choice of fluorinating agent and reaction conditions may need to be optimized.

-

Allow the reaction to stir at low temperature for a specified time, then gradually warm to room temperature.

-

Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over an anhydrous salt like sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude N-Boc-(R)-3-fluoropyrrolidine.

Step 2: Deprotection of N-Boc-(R)-3-fluoropyrrolidine

-

Dissolve the crude N-Boc-(R)-3-fluoropyrrolidine in a suitable solvent, such as dioxane, methanol, or ethyl acetate.

-

Add a strong acid, such as hydrochloric acid (often as a solution in dioxane or isopropanol) or trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

-

If using HCl, the (R)-3-fluoropyrrolidine hydrochloride salt may precipitate out of the solution and can be collected by filtration.

-

If TFA was used, the solvent is typically removed under reduced pressure, and the resulting residue can be treated with HCl to form the hydrochloride salt or purified as the free base.

General Purification Protocol: Acid-Base Extraction

For the purification of this compound from non-basic impurities, an acid-base extraction is an effective method.

-

Dissolve the crude product (either as the free base or after neutralization of the hydrochloride salt) in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

-

Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The protonated this compound will move into the aqueous layer.

-

Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.

-

Cool the aqueous layer in an ice bath and basify it by the slow addition of a base such as sodium hydroxide or potassium carbonate until the pH is above 10.

-

Extract the liberated this compound free base back into an organic solvent (e.g., dichloromethane) multiple times.

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Analytical Methods for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the structure and purity of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric excess (e.e.) of chiral isomers.

Applications in Drug Development and Signaling Pathways

This compound is a valuable building block for the synthesis of various pharmaceutical compounds, particularly inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV) and Aurora kinases.[2][5]

-

DPP-IV Inhibitors: DPP-IV is a therapeutic target for type 2 diabetes. Inhibitors of this enzyme prolong the action of incretin hormones, leading to improved glucose control. The this compound moiety can be incorporated into the structure of DPP-IV inhibitors to enhance their potency and pharmacokinetic properties.

-

Aurora Kinase Inhibitors: Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development. This compound derivatives have been investigated as potential Aurora kinase inhibitors.[2]

Below are diagrams illustrating a conceptual signaling pathway and a general experimental workflow.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its unique properties, conferred by the fluorine atom, allow for the fine-tuning of the biological activity and pharmacokinetic profiles of drug candidates. This technical guide has provided a summary of its core physical and chemical properties, outlined general protocols for its synthesis and purification, and highlighted its role in the development of enzyme inhibitors for significant therapeutic targets. As the demand for more sophisticated and effective pharmaceuticals grows, the utility of versatile fluorinated scaffolds like this compound is expected to increase.

References

Introduction: The Critical Role of Chirality in Modern Drug Development

An In-Depth Technical Guide to the Chiral Purity Analysis of (S)-(+)-3-Fluoropyrrolidine Hydrochloride

In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. The five-membered pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to explore pharmacophore space three-dimensionally due to the sp³-hybridized, non-planar nature of its atoms[1]. When functionalized, as in the case of (S)-(+)-3-Fluoropyrrolidine hydrochloride, the introduction of a chiral center necessitates rigorous control and analysis of its enantiomeric purity. This single enantiomer is a crucial building block for a variety of potent and selective therapeutic agents, including inhibitors of dipeptidyl peptidase IV (DPP-IV) for diabetes and novel antitrypanosomal agents[2].

The incorporation of fluorine into drug candidates is a strategic decision made by medicinal chemists to fine-tune properties such as metabolic stability, membrane permeability, and binding affinity[3][4]. However, the presence of a stereocenter means that its mirror image, the (R)-enantiomer, may exhibit a different, reduced, or even deleterious biological effect. Therefore, for researchers, scientists, and drug development professionals, the ability to accurately determine and validate the chiral purity of (S)-(+)-3-Fluoropyrrolidine hydrochloride is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the principles and methodologies for the chiral analysis of (S)-(+)-3-Fluoropyrrolidine hydrochloride, grounded in established analytical techniques and field-proven insights.

Understanding the Analyte: Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.

| Property | Value | Source |

| Molecular Formula | C₄H₉ClFN | [5][6] |

| Molecular Weight | 125.57 g/mol | [5][6][7] |

| Melting Point | 183-187 °C (lit.) | [2][7] |

| Appearance | White to light brown or pale pink solid | [4][8] |

| Optical Activity | [α]20/D +8°, c = 1% in methanol | [7] |

| SMILES | F[C@@]1([H])CCNC1.Cl | [6] |

Core Methodologies for Chiral Purity Determination

The determination of enantiomeric excess (e.e.) for (S)-(+)-3-Fluoropyrrolidine hydrochloride relies on creating a chiral environment that allows for the differentiation of the S- and R-enantiomers. The two primary techniques for this are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-3-Fluoro-pyrrolidine hydrochloride | 136725-53-6 [chemicalbook.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. leapchem.com [leapchem.com]

- 5. ossila.com [ossila.com]

- 6. chemscene.com [chemscene.com]

- 7. (S)-(+)-3-Fluoropyrrolidine hydrochloride 97 136725-53-6 [sigmaaldrich.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

A Guide to Commercial Sourcing of Enantiomerically Pure 3-Fluoropyrrolidine for Research and Development

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the commercial availability of enantiomerically pure (R)- and (S)-3-Fluoropyrrolidine. This document outlines key suppliers, available product specifications, and insights into the synthesis and quality control of these critical chiral building blocks.

Enantiomerically pure 3-Fluoropyrrolidine and its derivatives are of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making these compounds valuable scaffolds in the design of novel therapeutics. Access to high-quality, enantiomerically pure starting materials is therefore crucial for successful research and development endeavors.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer (R)-3-Fluoropyrrolidine hydrochloride (CAS: 136725-55-8) and (S)-3-Fluoropyrrolidine hydrochloride (CAS: 136725-53-6). The hydrochloride salt form is the most common commercially available product. Below is a summary of offerings from various suppliers. Please note that availability and specifications are subject to change, and it is recommended to contact the suppliers directly for the most current information.

(R)-(-)-3-Fluoropyrrolidine Hydrochloride (CAS: 136725-55-8)

| Supplier | Purity | Available Quantities | Additional Notes |

| Sigma-Aldrich (Merck) | 97% | 1 g | Optical activity: [α]20/D -8.0°, c = 4 in methanol |

| Santa Cruz Biotechnology | - | - | Molecular Formula: C4H9ClFN[1] |

| Pure Chemistry Scientific Inc. | 98%[2] | 1 g | - |

| NovoChemy Ltd. | 95+%[2] | 5 g | In Stock[2] |

| Accela ChemBio Inc. | 97%[2] | 5 g, and larger quantities (0.25g to 500g)[2] | - |

| Chem-Impex | ≥ 98% (NMR)[3] | - | Optical Rotation: [a]D24 = -8.5 ± 3.5º (C=0.1 in MeOH)[3] |

| Biosynth | - | Available on a large scale[4] | Melting Point: 179 °C[4] |

| Clearsynth Labs Limited | - | - | Remarks: CS-M-05713[2] |

(S)-(+)-3-Fluoropyrrolidine Hydrochloride (CAS: 136725-53-6)

| Supplier | Purity | Available Quantities | Additional Notes |

| Sigma-Aldrich (Merck) | 97% | - | Optical activity: [α]20/D +8°, c = 1% in methanol |

| Fisher Scientific | 97%[5] | 250 mg, 5 g[5] | Melting Point: 183°C to 186°C[5] |

| Santa Cruz Biotechnology | - | - | Molecular Formula: C4H8FN ⋅ HCl[6] |

| United States Biological | Highly Purified[7] | - | Storage Temp: 4°C[7] |

| JW & Y Pharmlab Co., Ltd. | 96%[8] | 1g; 5g; 25g; 100g; 250g | - |

| BTC Pharmaceutical CO. Ltd. | 98% HPLC[8] | 1KG; 10KG; 100KG; 1000KG | - |

| Wuhan Chemwish Technology Co. | 98%ee | 1g; 5g; 25g; 50g; 100g; 500g | - |

| Ossila | >97% | - | Used as a building block for APIs and ferroelectrics[9] |

| Amerigo Scientific | 95%[10] | - | For Research Use Only[10] |

Synthesis and Chiral Separation Methodologies

The synthesis of enantiomerically pure 3-fluoropyrrolidines is a challenging task. Several synthetic strategies have been developed, often involving the introduction of the fluorine atom onto a chiral precursor or the resolution of a racemic mixture.

A recently disclosed patent application outlines a novel process for the preparation of (3R)-3-fluoropyrrolidine hydrochloride with high optical purity (not less than 99.95%-a/a) and chemical purity (not less than 99.5%-a/a).[11] This process utilizes N-Boc-(3S)-3-hydroxypyrrolidine as a key intermediate, which is synthesized at a technical scale with high purity.[11]

Another synthetic approach involves the 5-exo-trig iodocyclisation of allylic fluorides that have a pending nitrogen nucleophile.[12] This method allows for the preparation of various 3-fluoropyrrolidines and demonstrates good diastereomeric control.[12]

The separation of enantiomers is a critical step in providing optically pure compounds. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), is a widely used technique for this purpose.[13][14] The choice of the chiral column and the mobile phase composition are crucial for achieving effective separation.[14][15] Capillary electrophoresis (CE) has also emerged as a powerful alternative for chiral separations.[16]

Experimental Protocols

While specific, detailed proprietary synthesis protocols from commercial suppliers are not publicly available, the scientific literature provides valuable insights into the methodologies employed.

General Workflow for Procurement and Quality Verification

The following diagram illustrates a typical workflow for sourcing and verifying the quality of enantiomerically pure this compound.

Illustrative Synthetic Pathway

The following diagram depicts a generalized synthetic pathway for the preparation of (R)-3-Fluoropyrrolidine Hydrochloride starting from a chiral precursor, as suggested by the literature.

Conclusion

The commercial availability of enantiomerically pure (R)- and (S)-3-Fluoropyrrolidine from a variety of suppliers facilitates their use in drug discovery and development. Researchers should carefully consider the purity and analytical data provided by suppliers. The synthesis of these chiral building blocks is non-trivial, and an understanding of the potential synthetic routes and purification challenges is beneficial for the end-user. For critical applications, independent analytical verification of the material's identity, purity, and enantiomeric excess is strongly recommended.

References

- 1. scbt.com [scbt.com]

- 2. 136725-55-8 CAS Manufactory [m.chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-(-)-3-Fluoropyrrolidine hydrochloride | 136725-55-8 | J-502094 [biosynth.com]

- 5. (S)-(+)-3-Fluoropyrrolidine hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 6. scbt.com [scbt.com]

- 7. usbio.net [usbio.net]

- 8. (S)-3-Fluoro-pyrrolidine hydrochloride suppliers & manufacturers in China [m.chemicalbook.com]

- 9. ossila.com [ossila.com]

- 10. (S)-(+)-3-Fluoropyrrolidine hydrochloride - Amerigo Scientific [amerigoscientific.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chiral separation of flurbiprofen enantiomers by preparative and simulated moving bed chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

Conformational Landscape of 3-Fluoropyrrolidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into the pyrrolidine ring profoundly influences its conformational preferences, a phenomenon of significant interest in medicinal chemistry and drug design. The high electronegativity and steric demand of fluorine modulate the puckering of the five-membered ring, thereby impacting the three-dimensional structure of the molecule and its interactions with biological targets. This guide provides a comprehensive overview of the conformational analysis of 3-fluoropyrrolidine derivatives, detailing the experimental and computational methodologies used for their characterization and presenting key quantitative data to aid in the rational design of novel therapeutics.

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the Cγ-exo and Cγ-endo forms. In these conformations, the Cγ (C3) and Cδ (C4) atoms are displaced on opposite (exo) or the same (endo) side of the plane defined by the other three ring atoms. The stereoelectronic interactions involving the fluorine substituent play a crucial role in determining the favored conformation.

Key Factors Influencing Conformation

The conformational equilibrium of this compound derivatives is primarily governed by a delicate balance of several factors:

-

Gauche Effect: A significant stabilizing interaction occurs when the electronegative fluorine atom and the nitrogen atom of the pyrrolidine ring adopt a gauche relationship. This effect often favors the Cγ-exo conformation.[1]

-

Steric Hindrance: The presence of other substituents on the pyrrolidine ring can introduce steric strain, which may counteract the gauche effect and shift the equilibrium towards the Cγ-endo conformation. This effect is particularly noticeable at lower temperatures.[1]

-

Protonation State: Protonation of the pyrrolidine nitrogen enhances the electrostatic interactions within the molecule. This can lead to a more pronounced conformational preference, often favoring a pseudo-axial orientation of the C-F bond.

-

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium by stabilizing or destabilizing certain conformers through dipole-dipole interactions.

Quantitative Conformational Analysis

The conformational preferences of this compound derivatives can be quantified through experimental and computational methods. The relative energies of different conformers determine their population at equilibrium.

Table 1: Thermodynamic Parameters for Conformers of an N-Acyl-3-fluoropyrrolidine Derivative

| Conformer | ΔG (kcal/mol) | ΔH (kcal/mol) | Population (%) |

| Cγ-exo | 0.0 | 0.0 | 76 |

| Cγ-endo | 0.7 | -0.2 | 23 |

Data adapted from computational studies at the WB97XD/6-311++g(d,p) level in an implicit acetonitrile solvent.

The relationship between the dihedral angles of the pyrrolidine ring and the vicinal coupling constants (³J) observed in NMR spectroscopy is described by the Karplus equation. This relationship is a powerful tool for deducing the three-dimensional structure of molecules in solution.

Table 2: Typical Vicinal Coupling Constants in Fluorinated Organic Molecules

| Coupling Type | Dihedral Angle (θ) | Typical ³J Value (Hz) |

| ³J(H,H) | 0° (syn-periplanar) | ~10-14 |

| 90° (syn-clinal) | ~0-2 | |

| 180° (anti-periplanar) | ~12-18 | |

| ³J(F,H) | 0° (syn-periplanar) | ~10-30 |

| 90° (syn-clinal) | ~0-5 | |

| 180° (anti-periplanar) | ~30-50 |

Experimental and Computational Protocols

A combination of experimental and computational techniques is employed to provide a comprehensive understanding of the conformational landscape of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for studying the conformation of molecules in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide information on through-bond and through-space interactions.

1D ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): This experiment is particularly useful for identifying through-space interactions between fluorine and proton nuclei.

-

Sample Preparation: The this compound derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

-

Data Acquisition: The experiment is performed on a high-field NMR spectrometer equipped with a fluorine probe. A selective 1D HOESY pulse sequence is used, where a specific ¹⁹F resonance is irradiated, and the resulting enhancement of ¹H signals is observed.

-

Data Analysis: The presence of a HOESY correlation indicates that the irradiated fluorine atom is in close spatial proximity (typically < 5 Å) to the observed proton. The intensity of the HOESY signal is inversely proportional to the sixth power of the distance between the nuclei.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.

-

Crystallization: High-quality single crystals of the this compound derivative are grown using techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Computational Chemistry

Theoretical calculations are used to model the conformational landscape and predict the relative energies and geometries of different conformers.

-

Methodology: Density Functional Theory (DFT) and high-level ab initio methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are commonly employed.

-

Procedure: The starting geometry of the this compound derivative is built and optimized using a chosen level of theory and basis set (e.g., B3LYP/6-31G*). A conformational search is then performed to identify all low-energy conformers. The geometries of these conformers are then re-optimized at a higher level of theory, and their relative energies are calculated.

Visualizing Conformational Relationships

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of this compound derivatives.

References

Unveiling the Structural Nuances of 3-Fluoropyrrolidine Hydrochloride: A Technical Guide for Researchers

An in-depth analysis of the physicochemical properties and synthetic pathways of 3-Fluoropyrrolidine hydrochloride, a key building block in modern drug discovery. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, highlighting the current state of knowledge on its crystalline structure and offering insights into its experimental characterization.

While a definitive, publicly available single-crystal X-ray diffraction study detailing the precise crystal structure of this compound hydrochloride remains elusive, a wealth of information regarding its chemical and physical properties, as well as its synthesis, has been established. This technical guide consolidates the available data to provide a thorough understanding of this important fluorinated chiral pyrrolidine salt, which serves as a crucial intermediate in the development of novel therapeutics, including enzyme inhibitors and ferroelectric materials.[1][2]

Physicochemical Properties

This compound hydrochloride is a white to off-white crystalline solid.[1] It is commercially available in both racemic and chiral forms, specifically the (R)- and (S)-enantiomers. The introduction of a fluorine atom into the pyrrolidine ring significantly influences its conformational preferences and biological activity.

A summary of the key physicochemical properties for the racemic and chiral forms of this compound hydrochloride is presented in the table below.

| Property | (RS)-3-Fluoropyrrolidine hydrochloride | (R)-(-)-3-Fluoropyrrolidine hydrochloride | (S)-(+)-3-Fluoropyrrolidine hydrochloride |

| Molecular Formula | C₄H₉ClFN[1] | C₄H₉ClFN[3] | C₄H₉ClFN |

| Molecular Weight | 125.57 g/mol [1] | 125.57 g/mol [3] | 125.57 g/mol |

| Melting Point | 178.0-187.0 °C[1] | 179-186 °C[4] | 183-187 °C[5][6] |

| Appearance | White to brown or pale pink crystals or powder[1] | Off-white solid[4] | Pale pink or pale cream crystals or powder[5] |

| Solubility | Information not available | Soluble in methanol[4] | Soluble in methanol[5] |

| CAS Number | 169750-17-8[1] | 136725-55-8[3] | 136725-53-6 |

Insights from the Crystal Structure of Pyrrolidinium Chloride

In the absence of a determined crystal structure for this compound hydrochloride, an examination of the crystal structure of the parent compound, pyrrolidinium chloride (C₄H₁₀N⁺·Cl⁻), provides valuable comparative insights. The crystal structure of pyrrolidinium chloride has been determined by single-crystal X-ray diffraction.[1][7][8]

The key crystallographic parameters for pyrrolidinium chloride are summarized below.

| Parameter | Value |

| Crystal System | Orthorhombic[7][8] |

| Space Group | Pnma[7][8] |

| Unit Cell Dimensions | a = 7.4429(4) Å, b = 9.4104(5) Å, c = 8.9021(4) Å[8] |

| Volume | 623.51(5) ų[8] |

| Z | 4[8] |

In the crystal lattice of pyrrolidinium chloride, the pyrrolidinium cations and chloride anions are linked by N-H···Cl⁻ hydrogen bonds, forming chains along the direction. The pyrrolidinium cation adopts a puckered envelope conformation.[7][8] It is plausible that this compound hydrochloride would exhibit a similar hydrogen bonding network, with the fluorine substituent potentially influencing the fine details of the crystal packing and the conformation of the pyrrolidine ring.

Experimental Protocols

The synthesis and characterization of this compound hydrochloride involve established chemical methodologies. Below are generalized protocols for its synthesis and crystallization, as well as the standard method for crystal structure determination.

Synthesis of this compound Hydrochloride

A common route for the synthesis of this compound hydrochloride involves the fluorination of a suitable precursor, such as N-protected 3-hydroxypyrrolidine, followed by deprotection and salt formation.

Materials:

-

N-Boc-3-hydroxypyrrolidine

-

Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Magnesium sulfate

-

Hydrochloric acid (e.g., 4M in 1,4-dioxane)

-

Diethyl ether

Procedure:

-

Dissolve N-Boc-3-hydroxypyrrolidine in anhydrous DCM and cool the solution to -78 °C.

-

Slowly add a solution of DAST in DCM to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield N-Boc-3-fluoropyrrolidine.

-

Dissolve the crude N-Boc-3-fluoropyrrolidine in a suitable solvent (e.g., methanol).

-

Add a solution of hydrochloric acid (e.g., 4M in 1,4-dioxane) and stir at room temperature.

-

Remove the solvent under reduced pressure.

-

Induce crystallization by trituration with a solvent in which the product is poorly soluble, such as diethyl ether, to afford this compound hydrochloride as a crystalline solid.

Single-Crystal X-ray Diffraction

To definitively determine the crystal structure of this compound hydrochloride, single-crystal X-ray diffraction analysis is the gold standard.

Procedure:

-

Crystal Growth: Grow suitable single crystals of this compound hydrochloride by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

-

Crystal Selection and Mounting: Select a high-quality, single crystal of appropriate size and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

-

Data Reduction: Process the collected diffraction data to obtain a set of unique reflection intensities.

-

Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms in the unit cell.

-

Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental diffraction data using least-squares methods.

-

Validation: Validate the final crystal structure using crystallographic software to ensure its chemical and geometric soundness. The final data is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Applications in Drug Discovery and Materials Science

This compound hydrochloride is a valuable building block in the synthesis of a wide range of biologically active molecules. Its incorporation can lead to improved metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. It has been utilized in the development of inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV) and in the synthesis of ligands for G-protein coupled receptors.[1][2]

Furthermore, chiral fluorinated pyrrolidinium salts are being explored in materials science for the development of novel ferroelectric and ionic liquid materials.[2][4]

Conclusion

While the precise crystal structure of this compound hydrochloride awaits elucidation through single-crystal X-ray diffraction studies, a comprehensive understanding of its physicochemical properties and synthetic methodologies is well-established. The available data, in conjunction with comparative analysis of the crystal structure of pyrrolidinium chloride, provides a strong foundation for its application in drug discovery and materials science. The determination of its crystal structure would provide deeper insights into its solid-state properties and intermolecular interactions, further aiding in the rational design of new molecules with tailored functionalities.

References

- 1. Pyrrolidinium chloride | C4H10ClN | CID 66650664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FCKeditor - Resources Browser [midyear.aza.org]

- 3. (3R)-3-fluoropyrrolidine hydrochloride | C4H9ClFN | CID 2759162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. FCKeditor - Resources Browser [vinoge.com]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrrolidinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Role of 3-Fluoropyrrolidine in Modern Drug Discovery

An In-depth Technical Guide to the Safe Handling of 3-Fluoropyrrolidine and its Salts for Research and Development Professionals

This compound, and its commonly used hydrochloride salts (e.g., (S)-(+)- and (R)-(-)-enantiomers), are pivotal building blocks in medicinal chemistry and pharmaceutical development. The strategic incorporation of a fluorine atom onto the pyrrolidine scaffold significantly influences the molecule's physicochemical and biological properties, including pKa, lipophilicity, metabolic stability, and conformational preference.[1][2] These modifications are leveraged by scientists to fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates.[2]

Derivatives of this compound are integral to the synthesis of potential inhibitors for critical enzyme targets, such as dipeptidyl peptidase IV (DPP-IV) and various protein kinases.[3][4] Its application extends to the development of agents for central nervous system disorders and antitrypanosomal drugs.[4][5] However, the same electronic properties that make this compound a valuable synthetic tool also necessitate a thorough understanding of its reactivity and potential hazards. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in an understanding of its chemical nature, to ensure the safety of researchers and the integrity of their work.

Section 1: Physicochemical Properties and Hazard Identification

A foundational element of safe laboratory practice is a complete understanding of a chemical's identity and intrinsic properties. This compound is most commonly supplied and used as its hydrochloride salt, which improves stability and handling characteristics compared to the free base.

Key Chemical Data

The properties of the free base and its hydrochloride salts are summarized below. Researchers should always confirm the exact identity of the material from the supplier's label and Safety Data Sheet (SDS).

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 116574-74-4 (racemic) | 169750-17-8 (racemic)[3] |

| 679431-51-7 ((R)-enantiomer)[6] | 136725-55-8 ((R)-enantiomer) | |

| 136725-53-6 ((S)-enantiomer)[7][8] | ||

| Molecular Formula | C₄H₈FN[6][9] | C₄H₉ClFN[3] |

| Molecular Weight | 89.11 g/mol [6][9] | 125.57 g/mol [3] |

| Physical State | Liquid (Boiling Point ~91°C)[9] | White to off-white or pale pink crystalline powder/solid.[3][10] |

| Melting Point | Not Applicable | 179-187°C[3][8][10] |

| Key Characteristics | Flammable Liquid[11] | Solid, Hygroscopic, Air Sensitive.[3] |

Hazard Analysis and GHS Classification

This compound hydrochloride is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] The primary risks are associated with direct contact and inhalation.

| Hazard Pictogram | Signal Word | Hazard Statements |

|

| Warning [4][10] | H302: Harmful if swallowed.[4][7][10] |

| H315: Causes skin irritation.[4][7][10][12] | ||

| H319: Causes serious eye irritation.[4][7][10][12] | ||

| H335: May cause respiratory irritation.[4][7][10][12] |

Causality of Hazards:

-

Irritation: As a substituted amine salt, the compound can disrupt cell membranes upon contact with skin and mucous membranes, leading to irritation.

-

Respiratory Effects: Fine powders can be easily aerosolized and inhaled, causing irritation to the respiratory tract.[7]

-

Metabolic Activation: Beyond immediate contact hazards, researchers should be aware that the fluoropyrrolidine ring may be susceptible to metabolic activation by liver microsomes. This can generate reactive intermediates that could potentially alkylate biological targets, a mechanism associated with certain types of toxicity.[13]

Section 2: Comprehensive Safety and Handling Protocols

A systematic approach to handling, from preparation to cleanup, is essential for mitigating the risks identified above.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of the hierarchy of controls dictates that engineering controls should be the primary means of protection, supplemented by appropriate PPE.

-

Primary Engineering Control: All manipulations of solid this compound hydrochloride that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a ventilated balance enclosure.[7][10] This is critical for preventing inhalation of the powder.

-

Personal Protective Equipment (PPE): A site-specific risk assessment should guide PPE selection, but the following are mandatory minimums:

-

Eye Protection: Safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards are required. When there is a risk of splashing, chemical safety goggles should be worn.[10]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and changed immediately if contamination occurs. Use proper glove removal technique to avoid skin contact.[10]

-

Skin and Body Protection: A lab coat must be worn and kept buttoned. Long pants and closed-toe shoes are required.[14]

-

Experimental Workflow: Step-by-Step Protocols

Protocol 1: Weighing and Transferring the Solid Compound

-

Preparation: Ensure the chemical fume hood or ventilated enclosure is operational. Place a weigh boat or appropriate glassware on the analytical balance.

-

Don PPE: Wear all required PPE, including gloves, lab coat, and eye protection.

-

Inert Atmosphere Handling: Since the compound is hygroscopic and air-sensitive, minimize its exposure to the atmosphere.[3] For sensitive reactions, consider handling within a glovebox under an inert atmosphere (e.g., nitrogen or argon).

-

Transfer: Carefully use a clean spatula to transfer the desired amount of this compound hydrochloride from the reagent bottle to the weigh boat. Avoid creating dust. If any material is spilled, clean it up immediately following the spill procedures in Section 3.

-

Closure: Securely close the main reagent bottle immediately after dispensing.[10][12]

-

Addition: Carefully add the weighed solid to the reaction vessel or solvent within the fume hood.

Protocol 2: Preparing a Solution

-

Setup: Place a suitable flask or beaker containing a magnetic stir bar on a stir plate inside a chemical fume hood.

-

Solvent Addition: Add the desired solvent to the flask.

-

Solute Addition: While the solvent is stirring, slowly add the pre-weighed this compound hydrochloride to prevent clumping and aid dissolution.

-

Completion: Rinse the weigh boat with a small amount of solvent to ensure a quantitative transfer. Cover the flask to prevent vapor release.

Diagram: Safe Handling Workflow

The following diagram illustrates the critical decision points and actions for safely handling this compound hydrochloride.

Caption: Workflow for the safe handling of this compound HCl.

Section 3: Emergency Response Procedures

Immediate and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with the location of safety showers and eyewash stations.

Exposure Response

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

-

In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[7][10]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7][10][12]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[7][10]

Spill and Leak Management

-

Personal Precautions: Ensure adequate ventilation. Evacuate personnel from the immediate area. Avoid breathing dust. Wear full PPE, including respiratory protection (e.g., N95 dust mask) if necessary.[4][10]

-

Containment and Cleanup: For a small solid spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[10] A vacuum cleaner equipped with a HEPA filter can also be used where practicable.[10] Do not let the chemical enter drains.[15]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Avoid release to the environment.[10][15]

Section 4: Storage and Waste Disposal

Proper storage and disposal are final, critical steps in the chemical's lifecycle to ensure long-term safety and environmental protection.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10][12]

-

The product is hygroscopic and air-sensitive; therefore, it should be handled and stored under an inert gas (e.g., nitrogen or argon).[3][10]

-

Store locked up and away from incompatible materials such as strong oxidizing agents.[7][12][16]

Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

-

Chemical Waste: Unused material and contaminated disposable items (e.g., gloves, weigh boats) should be collected in a designated, properly labeled hazardous waste container.

-

Disposal Method: The primary recommended method of disposal is via a licensed professional waste disposal service, typically through incineration by an accredited contractor.[10] This ensures the complete destruction of the compound. Do not dispose of it down the drain or with regular trash.[17]

References

- 1. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. 169750-17-8 | this compound HYDROCHLORIDE [fluoromart.com]

- 4. (S)-(+)-3-氟吡咯烷盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 136725-53-6: S-(+)-3-Fluoropyrrolidine hydrochloride [cymitquimica.com]

- 6. This compound | C4H8FN | CID 2759163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. (S)-3-Fluoro-pyrrolidine hydrochloride | 136725-53-6 [chemicalbook.com]

- 9. This compound | CAS#:116574-74-4 | Chemsrc [chemsrc.com]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. (S)-3-FLUORO-PYRROLIDINE - Safety Data Sheet [chemicalbook.com]

- 16. (R)-(-)-3-FLUOROPYRROLIDINE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

An In-Depth Technical Guide to 3-Fluoropyrrolidine Hydrochloride for Researchers and Drug Development Professionals

Introduction: 3-Fluoropyrrolidine hydrochloride is a versatile fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. Its incorporation into molecular scaffolds can profoundly influence physicochemical and biological properties, including metabolic stability, binding affinity, and basicity. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound HCl, its applications in drug discovery, and detailed experimental protocols for its use in the synthesis of bioactive compounds.

Core Molecular and Physical Properties

This compound hydrochloride is a chiral compound available as a racemic mixture or as individual (R) and (S) enantiomers. The presence of the fluorine atom at the 3-position of the pyrrolidine ring is key to its utility, offering a strategic location for modulating molecular interactions.

| Property | Value | CAS Number |

| Chemical Formula | C₄H₉ClFN | Racemate: 169750-17-8[1] |

| Molecular Weight | 125.57 g/mol [1] | (S)-enantiomer: 136725-53-6[2] |

| Appearance | White to off-white crystalline powder | (R)-enantiomer: 136725-55-8[3][4] |

| Melting Point | 178-187 °C | |